![molecular formula C7H5N3O2 B578518 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid CAS No. 1256807-59-6](/img/structure/B578518.png)

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

概要

説明

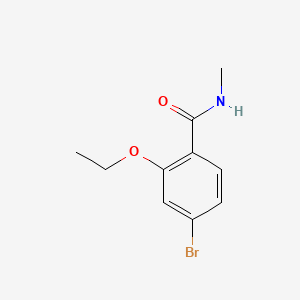

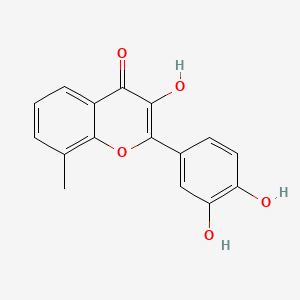

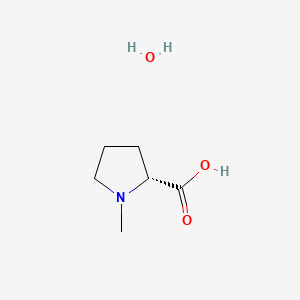

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines . It presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

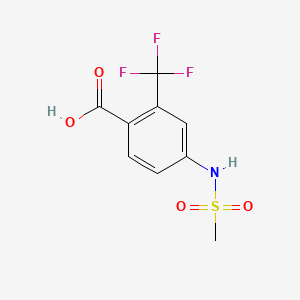

Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives have been comprehensively covered in the literature .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving this compound derivatives have been studied . For instance, the reaction with milder nucleophilic bases, such as DABCO and secondary amines, resulted in the formation of the expected ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been reported . For instance, the compound 6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been characterized in terms of its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学的研究の応用

Biomedical Applications

The structural motif of 1H-pyrazolo[4,3-b]pyridine has been identified in compounds with significant biomedical applications, such as potential cyclin-dependent kinase (Cdk) inhibitors used in anticancer therapy. Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and characterized, showing promising results in cytotoxicity and cell cycle effects in human cancer cells, which highlights the therapeutic potential of these compounds (Stepanenko et al., 2011).

Heterocyclic Chemistry

In heterocyclic chemistry, 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives have been synthesized through various methods, providing a base for further exploration and utilization in different chemical and pharmaceutical applications. For example, N-Boc-protected 5-formyl-1H-pyrazol-4-amines reacted with malonic acid to form 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids, demonstrating an efficient synthesis method for these compounds (Yakovenko, Lukianov, Bol’but, & Vovk, 2019).

Antiviral Research

The structural framework of 1H-pyrazolo[4,3-b]pyridine has also been incorporated into compounds evaluated for their antiviral activities. New derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and tested against viruses like Herpes simplex, demonstrating the potential of these compounds in antiviral research and therapy (Bernardino et al., 2007).

作用機序

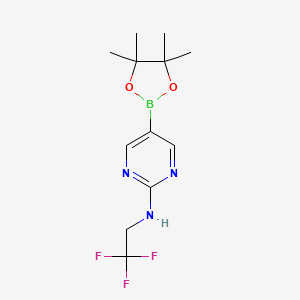

Target of Action

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that has been found to interact with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound binds to PPARα, activating it . The activation of PPARα leads to changes in gene expression, which can result in various biological effects.

Biochemical Pathways

Upon activation, PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This can lead to changes in cellular processes and can have downstream effects on the organism’s physiology.

Result of Action

The activation of PPARα by this compound can lead to changes in gene expression, affecting cellular processes such as lipid metabolism, inflammation, and cell proliferation .

Safety and Hazards

将来の方向性

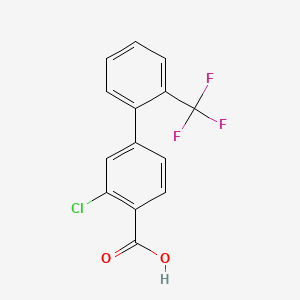

The future directions for the research and development of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid derivatives are promising . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . The advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists has been demonstrated, providing insight into the design of molecules for treating dyslipidemia .

特性

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYKCRPUNUKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736522 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256807-59-6 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)